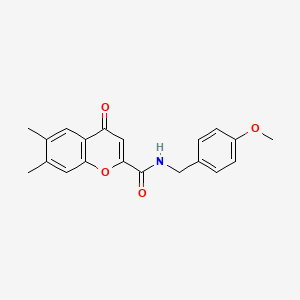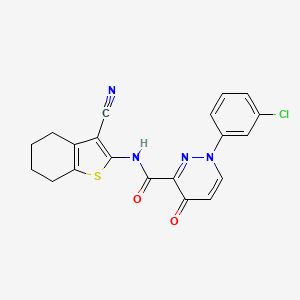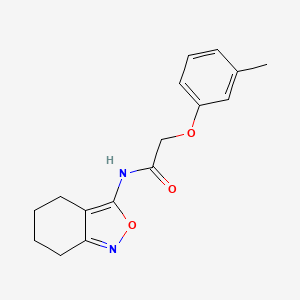
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.
Attachment of the 4-Methylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Incorporation of the Thiophen-2-ylmethyl Group: This step typically involves a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The thiophen-2-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 5-(carboxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide.
Reduction: Formation of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-dihydro-1,2,3-triazole-4-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring is known to bind to metal ions, which may play a role in its biological activity. Additionally, the compound may interfere with cellular pathways involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(hydroxymethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- 5-(hydroxymethyl)-2-(4-chlorophenyl)-2H-1,2,3-triazole-4-carboxamide
- 5-(hydroxymethyl)-2-(4-methoxyphenyl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
The presence of the thiophen-2-ylmethyl group in 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)-2H-1,2,3-triazole-4-carboxamide distinguishes it from other similar compounds
Eigenschaften
Molekularformel |
C16H16N4O2S |
|---|---|
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-6-12(7-5-11)20-18-14(10-21)15(19-20)16(22)17-9-13-3-2-8-23-13/h2-8,21H,9-10H2,1H3,(H,17,22) |
InChI-Schlüssel |
LTBQJIWQGFZFPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=CS3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chlorophenyl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11392320.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11392326.png)
![12-Chloro-3-(2-methoxyphenethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11392334.png)
![3-(2,5-dimethoxyphenyl)-5-({[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11392342.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11392345.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methylbenzamide](/img/structure/B11392348.png)
![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11392364.png)

![4-[(4-Bromophenyl)sulfonyl]-2-(4-fluorophenyl)-5-(methylsulfonyl)-1,3-oxazole](/img/structure/B11392397.png)



![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11392416.png)
